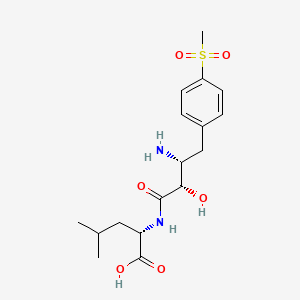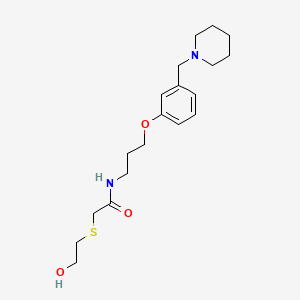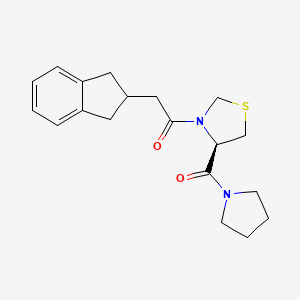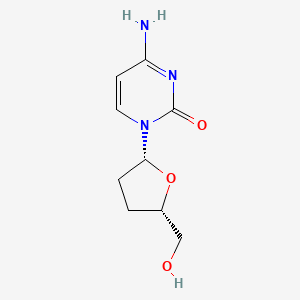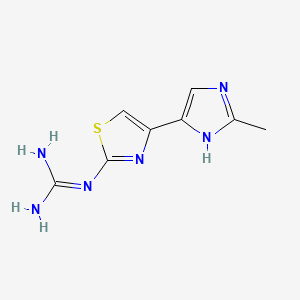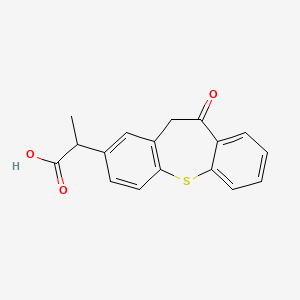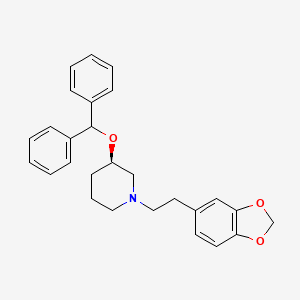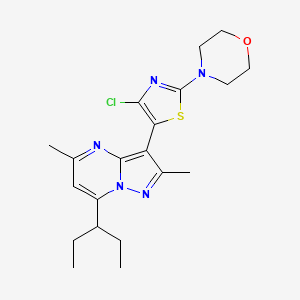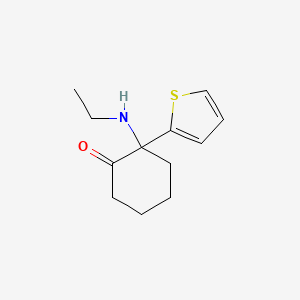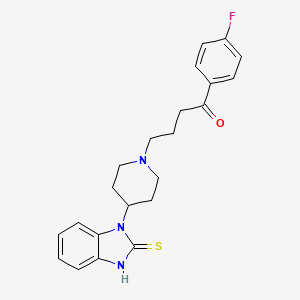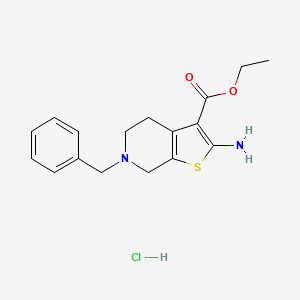
TPA023
概述
描述
MK-0777,也称为TPA-023,是一种具有新颖化学结构的化合物,主要用于科学研究。它被归类为非苯二氮卓类抗焦虑药,这意味着它与苯二氮卓类药物具有相似的效果,但结构不同。 MK-0777作为γ-氨基丁酸A型(GABA A)受体苯二氮卓结合位点的混合亚型选择性配体,专门针对α2和α3亚基 .
科学研究应用
作用机制
MK-0777通过选择性结合包含α2和α3亚基的GABA A受体上的苯二氮卓位点发挥作用。它在这些亚基中起部分激动剂的作用,增强GABA的抑制作用,从而导致抗焦虑和抗惊厥作用。与传统苯二氮卓类药物不同,MK-0777不会结合α1和α5亚基,这些亚基与镇静作用有关。 这种选择性结合谱使MK-0777能够在不引起镇静作用的情况下提供治疗益处 .
生化分析
Biochemical Properties
TPA023 is a mixed, subtype-selective ligand of the benzodiazepine site of α1, α2, α3, and α5-containing GABA_A receptors. It acts as a partial agonist at the benzodiazepine sites of the α2 and α3-containing subtypes, but as a silent antagonist at the α1 and α5-containing subtypes . This selective binding results in its anxiolytic and anticonvulsant effects without the sedative side effects typically associated with benzodiazepines . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 .
Cellular Effects
This compound influences various cellular processes by modulating GABA_A receptors. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability . This modulation affects cell signaling pathways, particularly those involved in anxiety and seizure control. This compound has been shown to have anxiolytic effects in rodents and primates without causing sedation, even at high doses . It also impacts gene expression related to GABA_A receptor subunits, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to GABA_A receptor subtypes. By acting as a partial agonist at α2 and α3 subtypes and a silent antagonist at α1 and α5 subtypes, this compound modulates the receptor’s response to GABA . This selective modulation results in anxiolytic and anticonvulsant effects without sedation. The compound’s interaction with GABA_A receptors leads to changes in ion flow across the cell membrane, altering neuronal excitability and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and consistent effects over time. It is well absorbed following oral administration and extensively metabolized by the liver . The compound has a half-life of approximately 6.7 hours . Long-term studies have shown that this compound does not induce tolerance or dependence, making it a promising candidate for chronic use . Preclinical toxicity studies revealed cataract formation with long-term dosing, leading to the termination of its clinical development .
Dosage Effects in Animal Models
In animal models, this compound exhibits dose-dependent effects. At low to moderate doses, it produces significant anxiolytic and anticonvulsant effects without sedation . At very high doses, some adverse effects, such as cataract formation, have been observed . The compound’s efficacy in reducing anxiety and seizures has been demonstrated in various rodent and primate models .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, primarily through t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation . These metabolic pathways result in the formation of several metabolites, which are excreted in urine and feces . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 . The metabolites of this compound include t-butyl hydroxy and N-desethyl derivatives, as well as glucuronide conjugates .
Transport and Distribution
Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It reaches peak plasma concentrations within approximately 2 hours . The compound is extensively metabolized, and its metabolites are excreted in urine and feces . This compound’s distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target GABA_A receptors, which are located on the cell membrane . The compound’s interaction with these receptors influences its activity and function within the cell. This compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments or organelles .
准备方法
MK-0777的合成涉及几个步骤,从制备三唑并吡啶嗪核心结构开始。合成路线通常包括以下步骤:
三唑并吡啶嗪核的形成: 这涉及在受控条件下将适当的起始原料反应以形成三唑并吡啶嗪环系。
取代基的引入: 然后通过一系列取代反应,通过引入各种取代基,如2-乙基-2H-1,2,4-三唑-3-基甲氧基和2-氟苯基,对核心结构进行修饰。
最终修改:
MK-0777的工业生产方法可能涉及扩大这些合成路线,同时优化反应条件以确保高产率和纯度。
化学反应分析
MK-0777会经历几种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在三唑环上,导致形成各种氧化产物。
还原: 还原反应可以在氟苯基上发生,导致形成还原衍生物。
取代: MK-0777可以发生取代反应,特别是在三唑并吡啶嗪核上,导致形成各种取代衍生物。
这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .
相似化合物的比较
MK-0777在选择性结合GABA A受体的α2和α3亚基方面是独一无二的。类似的化合物包括:
TPA-023B: 另一种GABA A受体的亚型选择性配体,具有相似的抗焦虑作用,但药代动力学特性不同。
MRK-409: 一种在α2和α3亚基上具有部分激动剂活性的化合物,但也具有一些在α1亚基上的活性,导致人类出现镇静作用.
属性
IUPAC Name |
7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQBLNTSQOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179938 | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252977-51-8 | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252977-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-0777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0777 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12238 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-0777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
